
N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H14ClFN4O2 and its molecular weight is 336.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a 3-chlorophenyl group and a 5-fluoropyrimidine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The fluoropyrimidine component is known to interfere with nucleic acid synthesis, while the pyrrolidine core enhances binding affinity to target proteins.
Key Mechanisms:
- Inhibition of MDM2 : This compound has been identified as a potent inhibitor of the murine double minute 2 (MDM2) protein, which negatively regulates the p53 tumor suppressor. By inhibiting MDM2, the compound promotes p53 activation, leading to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Activity : In vitro studies have demonstrated that compounds similar to this structure exhibit significant antiproliferative effects across various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.15 to 0.24 µM against SJSA-1 cells, indicating strong potential for therapeutic application .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the carboxamide and pyrrolidine structures can significantly influence biological activity. The following table summarizes findings from various studies on SAR:
Compound | Modification | IC50 (µM) | Notes |
---|---|---|---|
Compound 32 | Carboxamide substitution | 0.22 | Strong antiproliferative activity |
Compound 33 | Fluorine substitution | 0.15 | Enhanced binding affinity to MDM2 |
Compound 56 | Alkylation of nitrogen | >100 | Poor tissue penetration despite high plasma exposure |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Xenograft Models : In xenograft studies using SJSA-1 tumor models, administration of this compound at doses of 100 mg/kg resulted in significant tumor growth inhibition compared to controls, demonstrating its potential as an anticancer agent .
- Pharmacodynamics : A study evaluated the pharmacodynamic effects of this compound on p53 activation in tumor tissues, showing upregulation of p53 and related proteins within hours post-administration, suggesting rapid biological activity upon dosing .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been identified as a potential therapeutic agent due to its structural similarities with known pharmaceuticals. Specifically, its design incorporates elements that may enhance its efficacy against specific molecular targets.
Anticancer Properties
Research indicates that compounds with similar structures can inhibit mutant isocitrate dehydrogenase (IDH), a target in certain cancers. The compound's fluoropyrimidine moiety suggests potential activity against cancer cell lines, particularly those expressing mutant IDH enzymes .
Neurological Applications
In the context of neurological disorders, compounds that modify neurotransmitter pathways are of significant interest. The presence of the pyrrolidine ring in this compound could suggest interactions with neurotransmitter receptors, potentially offering therapeutic avenues for conditions such as depression or anxiety .
Pharmacological Studies
Pharmacological investigations often focus on the compound's bioactivity and mechanism of action.
Toxicology and Safety Profiles
Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies indicate that this compound exhibits a favorable safety profile, with low cytotoxicity in various cell lines . Ongoing research aims to further elucidate its pharmacokinetics and long-term effects.
Case Studies and Research Findings
Several case studies provide insights into the practical applications of N-(3-chlorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring
The 5-fluoropyrimidin-2-yl group undergoes SNAr reactions due to the electron-withdrawing fluorine atom activating the adjacent positions. Key findings include:
Reaction Conditions and Reagents
Reagent | Solvent System | Temperature | Yield (%) | Selectivity |
---|---|---|---|---|
Pyrrolidine | 2% HPMC/water | 50°C | 86–90 | >95% C4-substitution |
KOH | HPMC/water | RT | 78 | 82% C4/C6 |
NaOtBu | HPMC/water | RT | 92 | 98% C4 |
Key Observations :
-
Sodium tert-butoxide enhances regioselectivity for C4 substitution due to steric and electronic effects .
-
Hydroxypropyl methylcellulose (HPMC) stabilizes intermediates, reducing hydrolysis side products to <5% .
Electrophilic Substitution at the Pyrrolidine Ring
The pyrrolidine nitrogen participates in electrophilic reactions. Representative transformations include:
Acylation Reactions
Acylating Agent | Catalyst | Solvent | Product | Yield (%) |
---|---|---|---|---|
Acetyl chloride | DMAP | DCM | N-acetyl-pyrrolidine derivative | 85 |
Benzoyl chloride | Pyridine | THF | N-benzoyl-pyrrolidine derivative | 72 |
Mechanistic Note :
The carboxamide group directs electrophiles to the pyrrolidine nitrogen, with reaction rates influenced by steric hindrance from the N-(3-chlorophenyl) substituent .
Reduction of the Carboxamide Group
Reducing Agent | Conditions | Product | Yield (%) |
---|---|---|---|
LiAlH4 | Dry THF, 0°C → RT | Pyrrolidine amine derivative | 68 |
BH3·THF | Reflux, 12 h | Secondary amine | 55 |
Oxidation of the Pyrrolidine Ring
Oxidizing Agent | Conditions | Product | Yield (%) |
---|---|---|---|
mCPBA | DCM, 0°C → RT | Pyrrolidine N-oxide | 91 |
KMnO4 | H2O/acetone, 50°C | Ring-opened dicarboxylic acid | 43 |
Acidic Hydrolysis
Conditions | Product | Byproducts |
---|---|---|
6M HCl, reflux, 8 h | 5-fluoropyrimidin-2-ol | 3-chloroaniline |
H2SO4 (conc.), 100°C | Partially decomposed pyrrolidine | Fluoride ions (detected) |
Basic Hydrolysis
Conditions | Product | Notes |
---|---|---|
2M NaOH, 70°C, 4 h | Sodium 5-fluoropyrimidin-2-olate | 98% conversion |
Cross-Coupling Reactions
The 3-chlorophenyl group facilitates Suzuki-Miyaura couplings:
Boronic Acid | Catalyst | Solvent | Product | Yield (%) |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh3)4 | DME/H2O | Biphenyl derivative | 76 |
Vinylboronic ester | PdCl2(dppf) | THF | Styrenyl-substituted compound | 63 |
Limitation :
Steric hindrance from the pyrrolidine-carboxamide group reduces yields in bulkier boronic acid partners .
Photochemical Reactivity
UV irradiation (254 nm) induces two primary pathways:
-
C-F Bond Cleavage :
Generates pyrimidin-2-yl radical intermediates, detectable via EPR spectroscopy. -
Pyrrolidine Ring Opening :
Forms α,β-unsaturated amides through retro-aza-Michael reactions (quantified by HPLC).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-10-2-1-3-12(6-10)20-15(22)21-5-4-13(9-21)23-14-18-7-11(17)8-19-14/h1-3,6-8,13H,4-5,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHNWRDTMKZTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.